molecular formula C7H16N2 B1317706 N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine CAS No. 23210-47-1

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

Cat. No. B1317706
CAS RN: 23210-47-1
M. Wt: 128.22 g/mol
InChI Key: VAGHQPQYMACYDU-UHFFFAOYSA-N
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Description

“N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine” is a chemical compound with the molecular formula C7H16N2 . It is also known as “(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” and has a molecular weight of 128.22 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine” is 1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

“N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine” is a liquid at room temperature . The storage temperature is between 2-8°C, and it should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

Behavioral Pharmacology and Antidepressant Potential

A review on the behavioral pharmacology of AR-A000002, a novel, selective 5-Hydroxytryptamine1B (5-HT1B) antagonist, demonstrates its anxiolytic and antidepressant potential. The compound shows utility in treating anxiety and affective disorders, suggesting that 5-HT1B antagonists can play a significant role in managing these conditions (Hudzik et al., 2003).

Cytochrome P450 Enzyme Inhibition

Research on the selectivity of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and metabolism. This includes the identification of selective inhibitors for different CYP isoforms, which is vital for predicting potential interactions and enhancing drug safety and efficacy (Khojasteh et al., 2011).

Metabolomics and Pharmacokinetics

The metabolomics of methadone highlights the variability in pharmacokinetics and pharmacodynamics between individuals, affecting dose-response and toxicological profiles. Understanding the metabolism of methadone and its major metabolites provides insights into personalized therapy for effective blood concentrations (Dinis-Oliveira, 2016).

Neurochemistry and Neurotoxicity

A review of the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA) delves into its acute and long-term effects on the brain, particularly focusing on the serotonin system. This research sheds light on the behavioral, psychological, and neurochemical changes induced by MDMA, providing a foundation for understanding its impact on the nervous system (McKenna & Peroutka, 1990).

Sigma-1 Receptor Mediated Role of Dimethyltryptamine

Research suggests that N,N-Dimethyltryptamine (DMT) may play a more universal role in cellular protective mechanisms beyond its known psychedelic effects. The discovery that DMT is an endogenous ligand of the sigma-1 receptor opens new avenues for investigating its physiological mechanisms and potential biological functions (Frecska et al., 2013).

Safety and Hazards

The compound has several hazard statements associated with it: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ignition sources (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGHQPQYMACYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562880
Record name N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

CAS RN

23210-47-1
Record name N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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